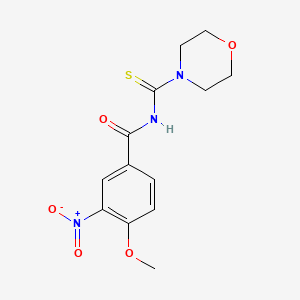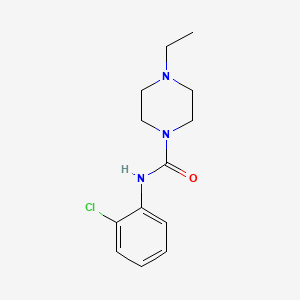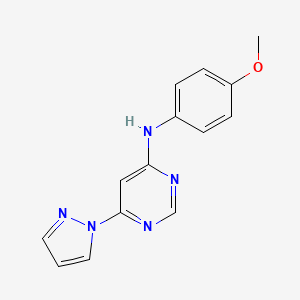
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a pyrazolopyrimidine-based compound that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several kinases that are involved in the progression of various diseases. It has been shown to inhibit the activity of JAK2, FLT3, and c-Met kinases. These kinases are involved in the regulation of cell growth, differentiation, and survival. The inhibition of these kinases by N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its specificity for several kinases, its ability to inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its multi-step synthesis process, its cost, and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and viral infections. Another direction is to optimize the synthesis process of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce the cost and increase the yield. Additionally, further studies are needed to investigate the potential toxicity of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in humans.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a pyrazolopyrimidine-based compound that has shown potential in the treatment of various diseases. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in various diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the condensation reaction of 4-methoxyaniline and 1H-pyrazole-1-carboxaldehyde, followed by the reaction with 2,4,6-trichloropyrimidine. The final product is obtained after purification by column chromatography. The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer therapy, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-5-3-11(4-6-12)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2-10H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNSXZLLXLOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5339682 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


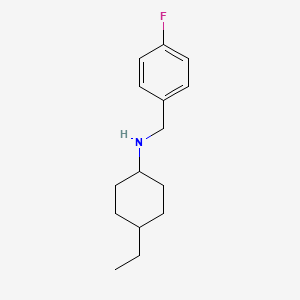
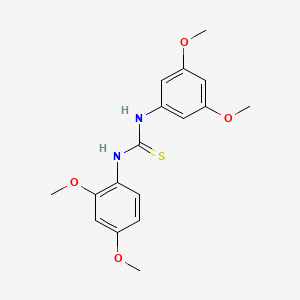
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
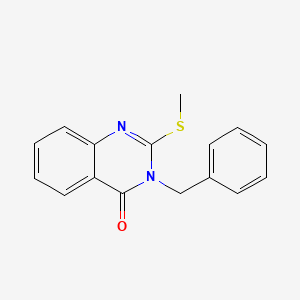
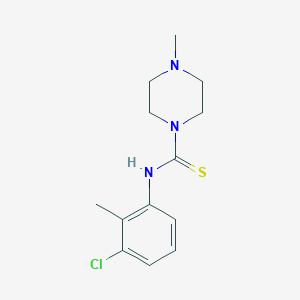
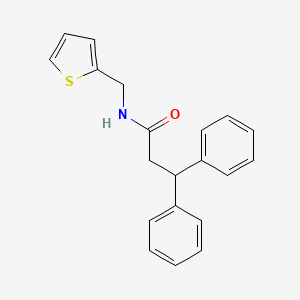
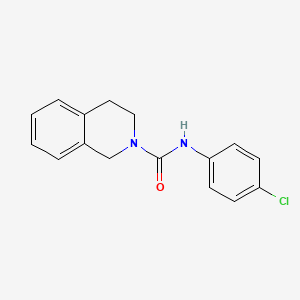
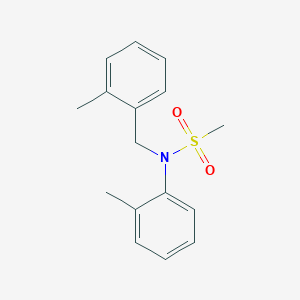
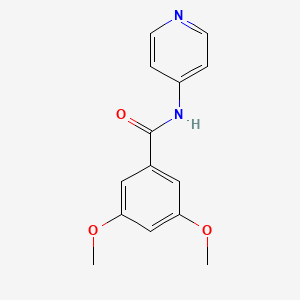
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
